2-(1-Bromopropyl)-6-chloropyridine
Description
2-(1-Bromopropyl)-6-chloropyridine is a halogenated pyridine derivative featuring a bromopropyl substituent at the 2-position and a chlorine atom at the 6-position of the pyridine ring. This compound’s structure combines both alkyl halide and aromatic halide functionalities, which may influence its reactivity, solubility, and electrochemical behavior. Applications of such compounds often include roles in organic synthesis, agrochemicals, or pharmaceuticals, though further research is required to confirm specific uses for this derivative.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(1-bromopropyl)-6-chloropyridine |
InChI |
InChI=1S/C8H9BrClN/c1-2-6(9)7-4-3-5-8(10)11-7/h3-6H,2H2,1H3 |
InChI Key |
VPKNMZJNXGNMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CC=C1)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electrochemical Behavior
The electrochemical reduction of halogenated pyridines is highly sensitive to substituent effects. For example, in 6-chloropyridine and bromopyridines (2- and 4-bromopyridine), polarographic studies reveal a decrease in wave height at high pH due to the separation of reduction into two overlapping waves, with the second wave merging into the supporting electrolyte discharge . The electron transfer coefficient ($ \alpha n $) for these compounds was determined using logarithmic plots ($ \log[(id - i)/i] $ vs. $ E $) and the equation $ \alpha n = 0.0517/(E{t} - E) $, yielding comparable results .
The extended alkyl chain could also reduce solubility in aqueous media, affecting diffusion currents and wave separation behavior.
Substituent Effects on Reactivity
- 6-Chloropyridine: The chlorine atom at the 6-position directs electrophilic substitution and stabilizes the ring via inductive effects.
- 2-Bromopyridine and 4-Bromopyridine : Bromine’s strong electron-withdrawing effect enhances reducibility. The 2-substituted isomer exhibits distinct $ E_{1/2} $ shifts compared to the 4-substituted analog due to positional effects on resonance stabilization.
- 2-(1-Bromopropyl)-6-chloropyridine : The bromopropyl group introduces steric constraints that may slow electron transfer kinetics compared to unsubstituted analogs. Additionally, the chlorine atom at the 6-position could synergize with the bromopropyl group to further polarize the aromatic ring.
Pyridone Formation
For this compound, the bromopropyl substituent might stabilize the pyridine ring against hydrolysis or oxidation, but its longer alkyl chain could increase susceptibility to nucleophilic attack under certain conditions. Direct studies are needed to confirm this.
Table 1: Comparison of Electrochemical Properties
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